tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate
CAS No.:
Cat. No.: VC17533565
Molecular Formula: C16H24BrNO3
Molecular Weight: 358.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BrNO3 |
|---|---|
| Molecular Weight | 358.27 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate |
| Standard InChI | InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
| Standard InChI Key | WTLMNJOAAGLRRT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1 |
Introduction
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a benzyloxy substituent. The molecular formula of this compound is C16H24BrNO3, and its molecular weight is approximately 358.27 g/mol .
Synthesis and Preparation
The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves multiple steps that can vary based on specific laboratory protocols or desired yields. The detailed synthesis steps are not explicitly outlined in available literature but generally involve the formation of the carbamate group and the introduction of the benzyloxy and bromo substituents.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in interaction studies involving enzymes or receptors. Techniques such as binding assays and molecular modeling can be employed to elucidate its mechanism of action and potential therapeutic applications.
Potential Applications Overview
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Interaction studies with enzymes or receptors |
| Organic Synthesis | Used as a building block for more complex molecules |
Safety and Handling
While specific safety data for tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is limited, compounds with similar structures often require careful handling due to potential skin and eye irritation. It is advisable to follow standard laboratory safety protocols when handling this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl N-(benzyloxy)carbamate | C12H17NO3 | Lacks bromine; used in cyclic hydroxamic acid synthesis |
| tert-Butyl N-[1-(benzyloxy)-3-chloro-2-hydroxypropyl]carbamate | C15H22ClN1O3 | Contains chlorine; may exhibit different reactivity |
| tert-Butyl N-[4-(benzyloxy)phenyl]carbamate | C16H22N1O4 | Features a phenyl substituent; potential for diverse applications |
The uniqueness of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate lies in its bromine atom, which enhances its reactivity profile compared to similar compounds, making it particularly useful in nucleophilic substitution reactions.
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